REACTION_CXSMILES
|
[C:1]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)([CH2:4][CH3:5])([CH3:3])[CH3:2].C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:24](O)=[O:25]>>[C:1]([C:6]1[CH:7]=[CH:8][C:9]([CH:24]=[O:25])=[CH:10][CH:11]=1)([CH2:4][CH3:5])([CH3:2])[CH3:3]
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Name
|
|
Quantity
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10.04 g
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Type
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reactant
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Smiles
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C(C)(C)(CC)C1=CC=CC=C1
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Name
|
|
Quantity
|
9.49 g
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Type
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reactant
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Smiles
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C1N2CN3CN1CN(C2)C3
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction solution was evaporated under reduced pressure
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Type
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ADDITION
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Details
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diluted with water
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Type
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EXTRACTION
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Details
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extracted twice with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The recovered organic layer was dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
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the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
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Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
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C(C)(C)(CC)C1=CC=C(C=O)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |